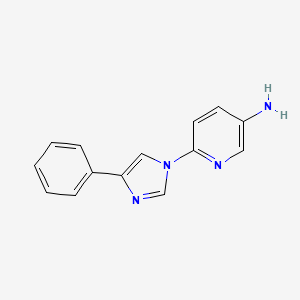

6-(4-Phenylimidazol-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N4 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

6-(4-phenylimidazol-1-yl)pyridin-3-amine |

InChI |

InChI=1S/C14H12N4/c15-12-6-7-14(16-8-12)18-9-13(17-10-18)11-4-2-1-3-5-11/h1-10H,15H2 |

InChI Key |

ANKMVTGMFGBNIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)C3=NC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 4 Phenylimidazol 1 Yl Pyridin 3 Amine and Analogous Structures

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is a ubiquitous scaffold in biologically active molecules. Its synthesis and functionalization have been the subject of extensive research, leading to a variety of classical and modern methodologies.

Classical and Modern Approaches for Substituted Imidazole Synthesis

The construction of the imidazole core can be achieved through several established methods. Classical approaches, such as the Debus synthesis, first reported in 1858, involve the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia. The Radziszewski synthesis offers a similar multicomponent approach. Other notable classical methods include the Wallach synthesis, which utilizes N,N'-disubstituted oxamides, and the Marckwald synthesis for the preparation of 2-mercaptoimidazoles which can be subsequently converted to imidazoles.

Modern synthetic strategies often provide milder reaction conditions, higher yields, and greater functional group tolerance. Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient one-pot synthesis of highly substituted imidazoles. These reactions often utilize various catalysts to promote the condensation of aldehydes, 1,2-dicarbonyl compounds, and amines. The van Leusen imidazole synthesis, which employs tosylmethyl isocyanide (TosMIC) as a key reagent, is a versatile method for producing 1,4- and 1,5-disubstituted imidazoles. Additionally, transition-metal-catalyzed reactions, including copper- and palladium-catalyzed C-N and C-C bond-forming reactions, have become indispensable for the functionalization of the pre-formed imidazole ring.

| Synthetic Method | Reactants | Key Features |

| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | One of the earliest methods for imidazole synthesis. |

| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Amine/Ammonia | A versatile multicomponent reaction. |

| van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | Good for preparing 1,4- and 1,5-disubstituted imidazoles. nih.gov |

| Multicomponent Reactions | Aldehyde, 1,2-Dicarbonyl, Amine | Efficient one-pot synthesis of polysubstituted imidazoles. |

| Metal-Catalyzed C-H Arylation | Imidazole, Aryl Halide | Direct functionalization of the imidazole core. |

Regioselective Phenyl Group Introduction on the Imidazole Moiety

For the synthesis of 6-(4-phenylimidazol-1-yl)pyridin-3-amine, the regioselective introduction of a phenyl group at the C4 position of the imidazole ring is a critical step. One common and straightforward method involves the reaction of an α-haloketone, specifically 2-bromoacetophenone, with formamide. This reaction, a variation of the Radziszewski synthesis, directly yields 4-phenylimidazole (B135205).

Another approach utilizes a substitution reaction between α-bromoacetophenone and formamidine acetate in a solvent such as ethylene (B1197577) glycol, followed by cyclization to form the 4-phenylimidazole core. It is important to note that unsymmetrically substituted imidazoles like 4-phenylimidazole can exist as a mixture of tautomers (4-phenyl-1H-imidazole and 5-phenyl-1H-imidazole), which can complicate subsequent N-1 functionalization steps.

To overcome the issue of tautomerism and achieve regioselective N-alkylation or N-arylation, a protecting group strategy is often employed. For instance, the use of a SEM (2-(trimethylsilyl)ethoxymethyl) group can direct functionalization to specific positions on the imidazole ring. Direct C-H arylation techniques using palladium catalysis have also been developed for the regioselective synthesis of arylated imidazoles, offering a more atom-economical approach.

Approaches for Pyridine (B92270) Core Functionalization and Amination

The pyridine ring is another key component of the target molecule, and its functionalization, particularly the introduction of an amino group at the 3-position and a suitable leaving group at the 6-position, is essential for the subsequent coupling reaction.

Methods for Amine Group Installation at the Pyridine 3-Position

The introduction of an amino group at the 3-position of the pyridine ring is a non-trivial transformation. The classic Chichibabin reaction, which involves the amination of pyridine with sodium amide, typically directs the amino group to the 2- and 4-positions due to the electronic nature of the pyridine ring. Therefore, alternative strategies are required for the synthesis of 3-aminopyridine (B143674).

A well-established method is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide). This reaction proceeds by treating nicotinamide with a reagent like sodium hypobromite, which is generated in situ from bromine and sodium hydroxide. This process provides a reliable route to 3-aminopyridine. Other methods include the reduction of 3-nitropyridine, which can be synthesized by the nitration of pyridine under specific conditions, or the Curtius or Lossen rearrangement of nicotinic acid derivatives.

| Method | Starting Material | Reagents | Key Features |

| Hofmann Rearrangement | Nicotinamide | Br₂, NaOH | A classical and reliable method. |

| Reduction of Nitropyridine | 3-Nitropyridine | Reducing agents (e.g., Sn/HCl, H₂/Pd) | Requires prior synthesis of 3-nitropyridine. |

| Buchwald-Hartwig Amination | 3-Halopyridine | Amine, Palladium catalyst, Ligand | A modern, versatile cross-coupling method. |

Strategies for Substituent Introduction at the Pyridine 6-Position

To facilitate the coupling of the pyridine and imidazole rings, a suitable leaving group, typically a halogen (e.g., chlorine or bromine), must be introduced at the 6-position of the 3-aminopyridine core. This can be challenging due to the directing effects of the existing amino group.

One strategy involves starting with a pre-functionalized pyridine ring. For example, the synthesis can begin with 2-chloro-5-nitropyridine. The nitro group can be reduced to an amino group to give 6-chloro-3-aminopyridine. This intermediate then has the necessary functionalities for the subsequent coupling reaction.

Alternatively, direct halogenation of 3-aminopyridine can be employed, although this may lead to a mixture of products. Protecting the amino group, for instance as an N-Boc derivative, can help to control the regioselectivity of subsequent halogenation reactions. Directed ortho-metalation (DoM) strategies can also be utilized, where a directing group on the pyridine ring guides a metalating agent to the desired position, followed by quenching with an electrophilic halogen source.

Coupling Methodologies for Imidazole-Pyridine Linkage Formation

The final key step in the synthesis of this compound is the formation of the C-N bond between the N-1 position of the 4-phenylimidazole ring and the C-6 position of the 3-aminopyridine moiety. This is typically achieved through a nucleophilic aromatic substitution (SNA) reaction or a transition-metal-catalyzed cross-coupling reaction.

In an SNA approach, the 4-phenylimidazole acts as a nucleophile, displacing a leaving group (e.g., a halogen) on the pyridine ring. The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups on the ring. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful and versatile methods for forming C-N bonds. The Buchwald-Hartwig reaction employs a palladium catalyst with a suitable phosphine ligand to couple an amine (in this case, the imidazole) with an aryl halide (the halopyridine). The Ullmann condensation is a copper-catalyzed reaction that can also be used to form the desired imidazole-pyridine linkage. These methods are often preferred due to their broad substrate scope and tolerance of various functional groups.

| Coupling Method | Reactants | Catalyst/Reagents | Key Features |

| Nucleophilic Aromatic Substitution | 4-Phenylimidazole, 6-Halo-3-aminopyridine | Base (e.g., K₂CO₃, NaH) | A direct method, often requiring activated pyridines. |

| Buchwald-Hartwig Amination | 4-Phenylimidazole, 6-Halo-3-aminopyridine | Palladium catalyst, Phosphine ligand, Base | A highly versatile and widely used method. wikipedia.org |

| Ullmann Condensation | 4-Phenylimidazole, 6-Halo-3-aminopyridine | Copper catalyst, Base | A classic copper-catalyzed C-N coupling reaction. organic-chemistry.org |

N-Arylation Reactions for Heteroatom-Heteroaryl Bond Construction

The formation of a bond between a nitrogen atom of the imidazole ring and the pyridine core is a key step in the synthesis of this compound. N-arylation reactions provide a direct and effective means to achieve this transformation. One of the classical methods in this category is the Ullmann condensation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. In the context of synthesizing the target molecule, this would typically involve the reaction of a 4-phenylimidazole with a suitably substituted halopyridine. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can limit its application for complex or sensitive substrates. However, modern advancements have introduced the use of ligands and more soluble copper sources, allowing the reaction to proceed under milder conditions.

A prominent example of a ligand-accelerated Ullmann-type reaction is the Goldberg reaction , which is specifically focused on the formation of C-N bonds. This reaction utilizes a copper catalyst, often in the form of copper(I) iodide, along with a ligand such as 1,10-phenanthroline, to couple an aryl halide with an amine. This method offers an alternative to palladium-catalyzed aminations and can be particularly effective for certain substrate combinations.

| Reaction Type | Catalyst System | Key Features |

| Ullmann Condensation | Copper (metal or salts) | Classical method for C-O, C-S, and C-N bond formation; often requires high temperatures. |

| Goldberg Reaction | Copper(I) salt with a ligand (e.g., 1,10-phenanthroline) | A modified Ullmann reaction specifically for C-N bond formation; generally proceeds under milder conditions than the classical Ullmann. |

Transition Metal-Catalyzed Cross-Coupling for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-nitrogen bonds. The Buchwald-Hartwig amination stands out as a particularly powerful and versatile method for the synthesis of aryl amines. acs.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. acs.org The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. acs.org

In the synthesis of this compound, the Buchwald-Hartwig amination could be envisioned in two key ways:

Coupling of 4-phenylimidazole with a 6-halopyridin-3-amine derivative.

Coupling of an amino-substituted pyridine with a 1-halo-4-phenylimidazole.

The choice of strategy would depend on the availability and reactivity of the starting materials. The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. acs.org

| Catalyst System | Ligand Type | Typical Reaction Conditions | Substrate Scope |

| Palladium(0) or Palladium(II) precatalyst | Monodentate or bidentate phosphine ligands (e.g., BINAP, dppf) | Base (e.g., NaOtBu, Cs2CO3), inert solvent (e.g., toluene, dioxane), elevated temperatures. | Broad scope for aryl and heteroaryl halides with primary and secondary amines. acs.org |

Multi-Component Reaction (MCR) Approaches for Diversified Heterocyclic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. For the construction of diversified heterocyclic systems analogous to this compound, MCRs can be particularly advantageous.

While a specific one-pot MCR for the direct synthesis of the target molecule is not prominently reported, various MCRs are known for the synthesis of substituted imidazoles and pyridines, which can then be coupled using the methods described above. For instance, the Radziszewski imidazole synthesis is a classic example of a multi-component reaction that can be adapted to produce highly substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

More contemporary MCRs often utilize transition metal catalysis to achieve high levels of complexity and diversity in a single step. These reactions can be designed to assemble the core pyridinyl-imidazole scaffold or to introduce various substituents in a convergent manner. The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex heterocyclic structures.

Considerations for Reaction Scalability and Process Optimization

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its analogs, particularly when employing transition-metal-catalyzed cross-coupling reactions, several key aspects must be optimized.

Reaction Time and Throughput: Long reaction times can be a bottleneck in production. Optimization studies often focus on increasing the reaction rate by adjusting temperature, concentration, and catalyst systems. bristol.ac.uk The use of high-throughput experimentation and Design of Experiments (DoE) can accelerate the identification of optimal conditions. bristol.ac.uk

Solvent and Reagent Selection: The choice of solvents and reagents has significant implications for safety, environmental impact, and cost. On a large scale, the use of toxic or difficult-to-remove solvents is discouraged. Green chemistry principles guide the selection of more benign alternatives. Similarly, the cost and availability of starting materials and reagents are critical for the economic viability of the process.

Purification and Impurity Profile: The purification of the final product on a large scale can be challenging and costly. The optimization process aims to minimize the formation of byproducts and facilitate the isolation of the desired compound in high purity. This may involve adjusting reaction conditions to improve selectivity and developing efficient work-up and crystallization procedures.

Safety Considerations: The potential for exothermic reactions, the handling of pyrophoric or toxic reagents, and the management of waste streams are all critical safety considerations in process scale-up. A thorough hazard analysis is essential before implementing any process on a large scale.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable. researchgate.neted.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of the parent compound, 2-phenylimidazo[1,2-a]pyridine (B181562) , the proton signals are distributed in the aromatic region. tci-thaijo.orgmdpi.comroyalsocietypublishing.org The protons on the pyridine (B92270) ring typically appear at distinct chemical shifts due to the influence of the fused imidazole (B134444) ring and the bridgehead nitrogen. For instance, in a study using CDCl₃ as a solvent, the proton signals for 2-phenylimidazo[1,2-a]pyridine were reported as follows:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |

| Pyridine H-5 | 8.09 | d, J = 6.5 Hz |

| Phenyl H-2', H-6' | 7.97 | d, J = 7.7 Hz |

| Imidazole H-3 | 7.84 | s |

| Pyridine H-7 | 7.65 | d, J = 8.9 Hz |

| Phenyl H-3', H-4', H-5' | 7.45 - 7.35 | m |

| Pyridine H-6 | 7.16 | m |

| Pyridine H-8 | 6.74 | m |

| Data corresponds to 2-phenylimidazo[1,2-a]pyridine. tci-thaijo.org |

The introduction of an amino group at the 3-position of the pyridine ring, as in the target molecule, would be expected to cause a significant upfield shift (to lower ppm values) for the adjacent protons (H-2 and H-4) due to its electron-donating nature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about all unique carbon atoms in the molecule. For 2-phenylimidazo[1,2-a]pyridine , the carbon signals are spread over a range that is characteristic of aromatic and heteroaromatic systems. tci-thaijo.org

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 146.2 |

| C-8a | 146.1 |

| C-1' (Phenyl) | 134.2 |

| C-3', C-5' (Phenyl) | 128.9 |

| C-4' (Phenyl) | 128.2 |

| C-2', C-6' (Phenyl) | 126.5 |

| C-5 | 126.0 |

| C-7 | 125.0 |

| C-6 | 117.9 |

| C-8 | 112.8 |

| C-3 | 108.5 |

| Data corresponds to 2-phenylimidazo[1,2-a]pyridine. tci-thaijo.org |

An amino substituent on the pyridine ring would likewise shield the carbon atoms to which it is attached and those in the ortho and para positions, leading to upfield shifts in the ¹³C NMR spectrum.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

While specific 2D NMR data for the target compound is unavailable, these techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the phenyl and pyridinyl spin systems, confirming the relative positions of protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly vital for identifying the connections between the phenyl, imidazole, and pyridine rings, and for assigning quaternary (non-protonated) carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. While no specific HRMS data for 6-(4-Phenylimidazol-1-yl)pyridin-3-amine was found, a related compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, was analyzed by ESI-HRMS. It showed a calculated mass for [M+H]⁺ of 268.0717 and a found mass of 268.0722, confirming its elemental composition. rsc.org This technique would be essential to verify the molecular formula of the target compound, C₁₄H₁₂N₄, by matching the experimental mass to the theoretical exact mass (236.1062).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For a compound like this compound, key expected absorptions would include:

N-H stretching: Typically in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂) group.

C-N stretching: Around 1250-1350 cm⁻¹ for the aryl-amine bond.

C=N and C=C stretching: In the 1400-1650 cm⁻¹ region, characteristic of the imidazole and pyridine rings.

Aromatic C-H stretching: Just above 3000 cm⁻¹.

For the related compound 2-phenylimidazo[1,2-a]pyridine , reported IR (KBr) absorptions include bands at 3132, 3037 (aromatic C-H), and 1635 cm⁻¹ (C=N/C=C). royalsocietypublishing.org

X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique reveals bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for this compound is available, structures of related imidazo[1,2-a]pyridine derivatives have been reported.

For example, the crystal structure of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows a dihedral angle of 28.61° between the imidazo[1,2-a]pyridine and phenyl rings. iucr.org In another case, the structure of (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine was determined, revealing the planarity of the imidazo[1,2-a]pyridine system and the spatial relationship between the different aromatic moieties. researchgate.net Such analyses would be critical to understand the solid-state conformation and packing of the target molecule.

Single Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Torsion Angles

Following extensive searches of chemical and crystallographic databases, specific single-crystal X-ray diffraction data for this compound, including detailed tables of bond lengths, bond angles, and torsion angles, were not publicly available. This information is crucial for a definitive analysis of the molecule's geometry. For related compounds, such as N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, the molecule is observed to be essentially planar. nih.gov In another related structure, 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole and phenyl rings are significantly rotated relative to each other. nsf.gov However, without experimental data for the title compound, a direct comparison or detailed discussion of its specific bond parameters is not possible.

Interactive Data Table: Selected Bond Lengths for this compound No data available.

Interactive Data Table: Selected Bond Angles for this compound No data available.

Interactive Data Table: Selected Torsion Angles for this compound No data available.

Crystallographic Insights into Molecular Conformation and Packing Arrangements

The analysis of molecular conformation and crystal packing, derived from single-crystal X-ray diffraction, reveals how molecules orient themselves in the solid state and interact with their neighbors. These arrangements are governed by intermolecular forces such as hydrogen bonding and π–π stacking.

Information regarding the specific molecular conformation and crystal packing of this compound is not available in the reviewed literature. In analogous structures, intermolecular N—H···N hydrogen bonds are common, often linking molecules into dimers or chains. nih.govnih.gov For instance, in the crystal structure of N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, pairs of N—H⋯N and C—H⋯N hydrogen bonds link molecules to form dimers. nih.gov The crystal packing is further consolidated by C—H⋯π interactions. nih.gov The absence of crystallographic data for this compound prevents a detailed description of its supramolecular architecture.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. This verification is essential to ensure the purity and correct stoichiometric composition of the substance.

A search for the specific elemental analysis data for this compound did not yield any published results. Therefore, an experimental verification of its stoichiometric composition cannot be presented here. For a similar compound, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the calculated elemental composition was C, 65.21%; H, 4.38%; N, 30.42%. molport.com Such analysis provides critical validation of a compound's identity.

Interactive Data Table: Elemental Analysis of this compound (Molecular Formula: C₁₄H₁₂N₄)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 71.17 | No data available |

| Hydrogen (H) | 5.12 | No data available |

| Nitrogen (N) | 23.71 | No data available |

Computational and Theoretical Investigations of 6 4 Phenylimidazol 1 Yl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to determine molecular properties and has become a standard approach for predicting geometry, reactivity, and spectroscopic profiles. nih.govresearchgate.net Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G** or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as its optimized geometry. This process involves systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles to find the conformation with the lowest potential energy. nih.gov For a molecule like 6-(4-Phenylimidazol-1-yl)pyridin-3-amine, which possesses several rotatable single bonds—notably the bonds connecting the phenyl ring to the imidazole (B134444) and the imidazole ring to the pyridine (B92270)—conformational analysis is essential. This analysis explores the potential energy surface to identify the global minimum energy structure, which is the most likely conformation to exist under experimental conditions. The optimized geometrical parameters obtained from these calculations provide the foundation for all subsequent property predictions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov These parameters are standard outputs of DFT calculations and are essential for understanding the molecule's electronic behavior.

Table 1: Representative FMO Parameters from DFT Calculations (Note: These are illustrative values typical for such a molecule, as specific experimental or published computational data for this exact compound is not available.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.90 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.95 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the electrostatic potential on a molecule's surface. uni-muenchen.de It helps in understanding intermolecular interactions, predicting reactivity sites, and studying biological recognition processes. scispace.comnih.gov The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack and are favorable for interacting with positive charges. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would likely show significant negative potential (red/yellow) around the nitrogen atoms of the pyridine ring, the imidazole ring, and the exocyclic amino group, reflecting their electronegativity and the presence of lone-pair electrons. researchgate.net These areas represent potential hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue), identifying them as hydrogen bond donor sites.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical vibrational frequencies (FT-IR and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-visible electronic absorption spectra can be computed from the optimized molecular geometry. nih.gov Comparing these theoretical spectra with those obtained experimentally serves as a powerful method to validate the calculated structure and the computational methodology. A close match between theoretical and experimental data provides strong evidence that the optimized geometry is a true representation of the molecule's actual structure.

Molecular Docking Studies for Ligand-Target Recognition and Interaction Profiling

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. researchgate.net

Docking simulations place the ligand, this compound, into the active site of a target protein and evaluate the binding affinity using a scoring function, which typically provides a value in kcal/mol. researchgate.net A lower binding energy indicates a more stable and favorable interaction. nih.gov The analysis of the resulting docked pose reveals the specific binding mode, detailing the key intermolecular interactions responsible for stabilizing the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Formed between the amino group (donor) or nitrogen atoms (acceptors) of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the phenyl and imidazole rings of the ligand with nonpolar residues of the target.

Pi-Pi Stacking: A specific type of interaction that can occur between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

This detailed interaction profile is crucial for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for this compound (Note: This table presents a hypothetical docking scenario against a generic protein kinase, as specific target interaction data is not publicly available.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Protein Kinase (example) | -8.5 | GLU-91, LEU-25, VAL-33, PHE-89 | Hydrogen bond with the amino group; Hydrophobic interactions with the phenyl ring. |

Analysis of Key Intermolecular Interactions

The stability and crystalline packing of this compound, as well as its binding affinity to biological targets, are governed by a network of intermolecular interactions. Computational analysis of its structure reveals several key functional groups capable of forming significant non-covalent bonds. The primary amine (-NH2) group on the pyridine ring is a potent hydrogen bond donor. The nitrogen atoms within the pyridine and imidazole rings act as hydrogen bond acceptors.

A theoretical analysis would involve mapping the electrostatic potential surface to identify regions of positive (electron-poor) and negative (electron-rich) potential, which correspond to hydrogen bond donor and acceptor sites, respectively. The phenyl and pyridine rings would show a characteristic π-electron cloud distribution, highlighting their potential for aromatic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Analysis

Molecular dynamics (MD) simulations offer a powerful method to explore the dynamic behavior and conformational flexibility of this compound over time. nih.gov By simulating the motions of atoms and molecules, MD provides insights into how the compound behaves in a physiological environment, such as in an aqueous solution or bound to a protein. nih.gov

A typical MD simulation would be set up using an all-atom explicit solvent model under an NPT (isothermal-isobaric) ensemble, which mimics standard laboratory conditions of constant temperature and pressure. nih.gov The simulation would run for a duration sufficient to observe significant conformational changes, potentially ranging from hundreds of nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory would focus on several key metrics. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms would be calculated to assess its structural stability over the simulation time. A stable RMSD indicates that the molecule maintains a consistent average conformation. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) of individual atoms or functional groups would reveal regions of high flexibility. For this compound, higher fluctuations might be expected in the rotatable bond linking the phenyl and imidazole rings. Analysis of the conformational ensemble reveals the most populated and energetically favorable shapes the molecule can adopt, which is critical for understanding its interaction with specific binding sites. nih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description | Reference |

|---|---|---|

| Simulation Software | Desmond, GROMACS, or AMBER | nih.gov |

| Force Field | OPLS, CHARMM, or AMBER | - |

| Ensemble | NPT (Isothermal-Isobaric) | nih.gov |

| Temperature | 300 K | nih.gov |

| Pressure | 1.013 bar | nih.gov |

| Solvent Model | Explicit (e.g., TIP3P water) | nih.gov |

| Simulation Time | 300-1000 ns | nih.gov |

| Analysis Metrics | RMSD, RMSF, Conformational Clustering | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For a class of compounds including derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to guide the design of more potent molecules. nih.gov

To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. The compounds are aligned based on a common scaffold, and for each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov The model then relates variations in these fields to the observed changes in activity.

The statistical robustness of the generated QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (typically > 0.5) indicates good predictive ability. nih.govresearchgate.net The resulting 3D contour maps from CoMFA/CoMSIA analysis visually highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a map might indicate that adding a bulky, electronegative group at a specific position on the phenyl ring could increase binding affinity. This information is invaluable for the rational design of new, optimized derivatives.

Table 2: Hypothetical Statistical Results of a 3D-QSAR Model

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.504 | 0.913 | 0.727 | Steric, Electrostatic | nih.gov |

| CoMSIA | 0.595 | 0.947 | 0.624 | Steric, Electrostatic, Hydrophobic | nih.gov |

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, this method provides a unique fingerprint of the molecular environment. For this compound, this analysis would be performed on its single-crystal X-ray diffraction data.

The Hirshfeld surface is mapped with properties like d_norm, which simultaneously displays the distances from the surface to the nearest atom inside (d_i) and outside (d_e). Red spots on the d_norm surface highlight close intermolecular contacts, which are typically indicative of hydrogen bonds. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Description | Predicted Contribution (%) | Reference |

|---|---|---|---|

| H···H | Interactions between hydrogen atoms. | ~40-50% | researchgate.net |

| C···H / H···C | Contacts involving carbon and hydrogen, including C-H···π. | ~30-40% | researchgate.net |

| N···H / H···N | Hydrogen bonds involving nitrogen atoms. | ~5-15% | nih.gov |

| C···C | π-π stacking interactions. | ~2-5% | - |

| Other | Miscellaneous contacts. | ~1-3% | - |

Compound Reference Table

Chemical Reactivity and Derivatization Strategies of 6 4 Phenylimidazol 1 Yl Pyridin 3 Amine

Reactions Involving the Pyridine (B92270) Amine Functionality

The primary amino group at the 3-position of the pyridine ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Formation of Schiff Bases and Imine Derivatives for Further Chemical Modification

The primary amine of 6-(4-phenylimidazol-1-yl)pyridin-3-amine can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases or imines. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. jocpr.comdergipark.org.tr The formation of the C=N double bond introduces a new point of structural diversity and can be a crucial step for further chemical modifications. jocpr.com The general scheme for this reaction involves the acid-catalyzed condensation of an aminopyridine with a carbonyl compound. jocpr.com

The synthesis of Schiff bases from aminopyridine derivatives is a well-established method for creating new molecular entities. jocpr.comnih.govresearchgate.netredalyc.org For instance, various Schiff base derivatives of 2-aminopyridine (B139424) have been synthesized through the condensation with substituted pyrazole-4-carbaldehydes. jocpr.com Similarly, Schiff bases of pyridine-4-carbaldehyde have been prepared with a range of aromatic amines. researchgate.net These established protocols can be directly applied to this compound to generate a library of imine derivatives.

Table 1: Examples of Schiff Base Formation with Aminopyridines

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

| 2-Aminopyridine | Substituted pyrazole-4-carbaldehyde | Pyrazolyl-methylene-pyridin-2-amine | jocpr.com |

| Various Aromatic Amines | Pyridine-4-carbaldehyde | Pyridinylidene-amine | researchgate.net |

| 1-Naphthylamine | Aromatic Aldehydes | Benzylidene-aminonaphthalene | dergipark.org.tr |

These reactions highlight the versatility of the amino group on a pyridine ring for the synthesis of complex molecules. The resulting imine bond can also serve as a precursor for other functional groups through reduction to a secondary amine or by acting as a ligand for metal complexes.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the pyridine amine allows for straightforward acylation, sulfonylation, and alkylation reactions, providing access to amides, sulfonamides, and secondary or tertiary amines, respectively.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. This modification can influence the electronic properties and steric bulk of the molecule. For example, the synthesis of N-(6-aminopyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has been reported, demonstrating the feasibility of acylating an aminopyridine ring. mdpi.com

Sulfonylation: The formation of sulfonamides is a common strategy in medicinal chemistry. The amine group of this compound can react with sulfonyl chlorides to produce sulfonamide derivatives. The synthesis of pyridosulfonamides has been achieved by reacting 6-aminopyridine-3-sulfonyl chloride with various amines. rasayanjournal.co.in This indicates that the reverse reaction, the sulfonylation of the amino group of a pyridine derivative, is a viable synthetic route. Tosylated 4-aminopyridine (B3432731) and other sulfonylated aminopyridines have been synthesized and are recognized for their pharmaceutical importance. researchgate.net

Alkylation: Alkylating agents can introduce alkyl groups onto the amine, leading to secondary or tertiary amines. nih.govmdpi.comnih.gov These reactions typically involve the use of alkyl halides or other electrophilic alkyl sources. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reactants. The alkylation of aminopyridines is a known transformation, although controlling the selectivity to obtain mono- or di-alkylated products can sometimes be challenging.

Functionalization of the Phenylimidazole Moiety

The phenylimidazole portion of the molecule offers additional sites for chemical modification, allowing for the fine-tuning of the compound's properties through substitution on the phenyl ring or reactions involving the imidazole (B134444) nitrogen atoms.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the 4-phenylimidazole (B135205) moiety is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The phenyl ring can undergo classic electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orglibretexts.org The imidazole ring, being electron-rich, can influence the regioselectivity of these substitutions. The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the electronic nature of the imidazole substituent and any other groups present on the phenyl ring. wikipedia.org For instance, activating groups on the phenyl ring will direct incoming electrophiles to the ortho and para positions, while deactivating groups will direct them to the meta position. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): While less common for simple phenyl rings, nucleophilic aromatic substitution can occur if the phenyl ring is activated by strongly electron-withdrawing groups, such as a nitro group, particularly at the ortho or para positions relative to a leaving group. masterorganicchemistry.compressbooks.publibretexts.org In the context of this compound, introducing a suitable leaving group (e.g., a halogen) and an activating group on the phenyl ring would enable SNAr reactions, allowing for the introduction of various nucleophiles. pressbooks.publibretexts.org It has been noted that for nucleophilic substitutions on aryl rings, stepwise mechanisms are generally predicted when a strongly electron-withdrawing substituent is present. nih.gov

Reactions Involving the Imidazole Heteroatoms for Coordination or Further Linkage

The nitrogen atoms of the imidazole ring are key features for establishing co-ordination with metal ions and for forming further covalent linkages. Phenylimidazoles are known for their ability to form stable complexes with a variety of metal ions. nih.gov The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring makes it an excellent ligand in coordination chemistry. This property can be exploited to create novel metal-organic frameworks or to develop metal-based therapeutic agents.

Development of Novel Analogs through Substituent Variation

A primary goal of derivatizing this compound is the creation of novel analogs with improved biological activity or other desirable properties. This is typically achieved through systematic variation of the substituents on the core structure.

The synthesis of various substituted pyridin-3-amine derivatives has been explored to develop multi-targeted protein kinase inhibitors. sci-hub.seresearchgate.net In these studies, different aryl and heteroaryl groups were introduced at various positions of the pyridine ring to investigate structure-activity relationships (SAR). sci-hub.se For example, replacing a furan (B31954) fragment with a substituted phenyl group led to improved activity in some cases. sci-hub.se

Similarly, the imidazo[1,2-a]pyridine (B132010) scaffold, which is structurally related, has been extensively modified. researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized with different substituents on the N-phenyl ring to act as selective COX-2 inhibitors. researchgate.net Another study focused on the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com The development of new synthetic methods, such as one-pot syntheses, has facilitated the creation of diverse libraries of these compounds for biological screening. researchgate.netnih.gov The synthesis of pyridine-3-carboxamide (B1143946) analogs with various substituents has also been shown to be an effective strategy for developing agents against bacterial wilt in tomatoes. nih.gov

Table 2: Examples of Analog Development through Substituent Variation

| Core Scaffold | Varied Substituent Position | Type of Variation | Targeted Activity | Reference |

| Pyridin-3-amine | 6-position of pyridine | Heteroaryl and substituted phenyl groups | Protein Kinase Inhibitors | sci-hub.se |

| Imidazo[1,2-a]pyridine | N-phenyl ring at position 3 | Substituted phenyl groups | COX-2 Inhibitors | researchgate.net |

| Pyridine-3-carboxamide | Aromatic rings | Various substituents | Antibacterial | nih.gov |

| Imidazo[1,2-a]pyridine | 6- or 8-position | Carboxamide moiety | Pharmacological properties | nih.gov |

This systematic approach of modifying the substituents on the this compound framework allows for a thorough exploration of the chemical space and the optimization of the desired properties.

Cyclization and Ring-Transformation Reactions for Scaffold Diversification of this compound

The strategic diversification of the this compound scaffold can be effectively achieved through a variety of cyclization and ring-transformation reactions. These methodologies primarily leverage the reactive 3-amino group and the adjacent C2 and C4 positions of the pyridine ring to construct fused heterocyclic systems. Such transformations are instrumental in exploring new chemical space and developing novel molecular architectures with potential applications in medicinal chemistry and materials science. Key strategies include the synthesis of naphthyridine and other polycyclic frameworks through classical named reactions.

The inherent reactivity of the 3-aminopyridine (B143674) moiety within the parent compound allows for its participation in several well-established cyclization reactions, traditionally used for the synthesis of quinolines and their aza-analogs, naphthyridines. These reactions typically involve the condensation of the amino group with a suitable three-carbon synthon, followed by an intramolecular electrophilic cyclization onto the pyridine ring.

One of the most classic methods for the synthesis of quinoline-like structures is the Skraup reaction . wikipedia.org This reaction involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). When applied to a 3-aminopyridine derivative like this compound, the reaction is expected to yield a naphthyridine. The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation lead to the formation of the fused aromatic ring. For 3-aminopyridines, this reaction can produce 1,5-naphthyridines. nih.goviipseries.org The conditions are typically harsh, which may affect the stability of the phenylimidazole substituent. wikipedia.org

Similarly, the Doebner-von Miller reaction offers another pathway to fused quinoline-like systems. This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org The reaction with a 3-aminopyridine proceeds via a conjugate addition followed by acid-catalyzed cyclization and dehydrogenation. synarchive.com This method provides a more versatile route to substituted naphthyridines compared to the Skraup synthesis.

The Combes quinoline (B57606) synthesis provides a route to 2,4-disubstituted quinolines (or in this case, naphthyridines) by reacting an aniline (B41778) with a β-diketone in the presence of an acid catalyst. wikipedia.org The reaction first forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the cyclization can be influenced by the substituents on both the aminopyridine and the β-diketone. researchgate.net

Another important method is the Gould-Jacobs reaction , which is particularly useful for synthesizing 4-hydroxynaphthyridine derivatives. wikipedia.org This reaction involves the condensation of a 3-aminopyridine with an ethoxymethylenemalonate ester, followed by thermal cyclization. nih.govwikipedia.org The resulting ester can be saponified and decarboxylated to yield the 4-hydroxynaphthyridine. Microwave-assisted protocols have been shown to significantly accelerate this reaction. researchgate.netasianpubs.org

The following table summarizes these potential cyclization strategies for the diversification of the this compound scaffold, with generalized reaction conditions based on literature precedents for other 3-aminopyridine derivatives.

| Reaction Name | Reagents | Expected Product Type | General Conditions | Reference(s) |

| Skraup Reaction | Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | Naphthyridine | High temperature | wikipedia.orgnih.goviipseries.org |

| Doebner-von Miller Reaction | α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | Substituted Naphthyridine | Acidic, heating | wikipedia.orgsynarchive.com |

| Combes Synthesis | β-Diketone, Acid Catalyst (e.g., H₂SO₄) | Substituted Naphthyridine | Acidic, heating | wikipedia.orgresearchgate.net |

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate, Heat | 4-Hydroxy-naphthyridine-3-carboxylate | High temperature, often in a high-boiling solvent or microwave | nih.govwikipedia.orgresearchgate.netasianpubs.org |

The application of these reactions to this compound would likely result in the formation of novel polycyclic heterocyclic systems, where the phenylimidazole moiety could further influence the physicochemical and biological properties of the resulting molecules. The specific substitution pattern on the newly formed ring would depend on the choice of the co-reactant (e.g., the specific β-diketone or α,β-unsaturated carbonyl compound used).

Below is a table detailing some research findings on the synthesis of naphthyridines from 3-aminopyridine derivatives, which serve as models for the potential derivatization of this compound.

| Starting Material | Reaction Type | Reagents | Product | Yield (%) | Reference |

| 3-Aminopyridine | Skraup | Glycerol, I₂, Dioxane/H₂O | 1,5-Naphthyridine | - | nih.gov |

| 3-Aminopyridine | Gould-Jacobs | Diethyl methylenemalonate, Heat | 4-Hydroxy-1,5-naphthyridine | - | nih.gov |

| Aniline Derivatives | Skraup | Glycerol, H₂SO₄, H₂O, Microwave | Various Quinolines | 10-66 | researchgate.net |

| Aniline | Gould-Jacobs | Diethyl ethoxymethylenemalonate, Microwave (250 °C) | Ethyl 4-hydroxyquinoline-3-carboxylate | 1 | ablelab.eu |

| Aniline | Gould-Jacobs | Diethyl ethoxymethylenemalonate, Microwave (300 °C) | Ethyl 4-hydroxyquinoline-3-carboxylate | 37 | ablelab.eu |

Applications of 6 4 Phenylimidazol 1 Yl Pyridin 3 Amine in Advanced Chemical Research

Exploration in Medicinal Chemistry and Chemical Biology Platforms

The fusion of aromatic and heterocyclic rings in 6-(4-Phenylimidazol-1-yl)pyridin-3-amine makes it a prime candidate for investigation in various biological platforms. The aminopyridine portion can serve as a versatile pharmacophore, while the phenylimidazole group can influence properties like target binding, selectivity, and pharmacokinetics.

Investigation as Kinase Inhibitors and Enzyme Modulators

While specific kinase inhibition data for this compound is not prominent, its structural components are features in numerous kinase inhibitors and enzyme modulators. The pyridine (B92270) and imidazole (B134444) rings are common scaffolds in the design of agents targeting these crucial cellular proteins.

Derivatives of imidazo[4,5-b]pyridine have been optimized as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in acute myeloid leukemia (AML). nih.govresearchgate.net One study identified an imidazo[4,5-b]pyridine compound as a preclinical candidate for AML treatment due to its potent, orally bioavailable, dual inhibitory action. nih.govresearchgate.net Similarly, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as inhibitors of c-KIT, particularly targeting resistance mutations like V654A found in gastrointestinal stromal tumors (GIST). nih.gov Furthermore, compounds with a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline structure have been synthesized and shown to act as potent PI3Kα inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines. nih.gov The broader aminopyridine class has also yielded potent dual inhibitors of the PI3K/mTOR pathway. nih.gov

In the realm of enzyme modulation, a structurally related compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, was identified as a selective, competitive inhibitor of C1s protease, a key component of the classical complement pathway involved in many diseases. researchgate.net This suggests that the aminopyridine scaffold can be effectively targeted for enzyme inhibition.

Table 1: Examples of Related Kinase Inhibitors

| Compound Class | Target Kinase(s) | Application Context |

| Imidazo[4,5-b]pyridine Derivatives | FLT3, Aurora Kinase | Acute Myeloid Leukemia (AML) nih.govresearchgate.net |

| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT (V654A mutant) | Gastrointestinal Stromal Tumor (GIST) nih.gov |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | Cancer nih.gov |

| Aminopyridine Derivatives | PI3K/mTOR | Cancer nih.gov |

Development as Receptor Ligands for Biological Systems (e.g., MCHR1, CAR)

The development of ligands for G-protein coupled receptors (GPCRs) and nuclear receptors is a major focus of drug discovery. The structural framework of this compound is relevant to ligands developed for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and the Constitutive Androstane Receptor (CAR).

MCHR1 is a GPCR implicated in energy homeostasis, making its antagonists potential therapeutics for obesity. nih.gov Research has identified derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-ylamine as potent and functionally active MCHR1 antagonists. nih.gov One such compound demonstrated a high binding affinity (Ki = 2.3 nM) and showed efficacy in animal models. nih.gov Although the core is slightly different, this highlights the importance of the 6-substituted pyridin-3-amine scaffold for MCHR1 antagonism.

The Constitutive Androstane Receptor (CAR), a nuclear receptor, is a key regulator of hepatic functions and a target for liver disease therapies. nih.gov Recently, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered as direct human CAR agonists with nanomolar potency. nih.gov These compounds were found to be selective and non-toxic in initial assays, reinforcing the potential of imidazopyridine-based structures to act as receptor modulators. nih.gov

Table 2: Receptor Ligand Activity of Related Compounds

| Compound Class | Target Receptor | Biological Activity |

| 6-(3-Amino-pyrrolidin-1-yl)-pyridin-3-ylamine Derivatives | MCHR1 | Antagonist nih.gov |

| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine Derivatives | CAR | Agonist nih.gov |

| Pyrazolopyrazine Derivatives | mGluR5 | Negative Allosteric Modulator nih.govresearchgate.net |

Studies as Potential Anti-Infective Agents (e.g., antibacterial, antiviral)

The pyridine and imidazole heterocycles are cornerstones in the development of anti-infective agents. nih.gov The combination of these rings in one molecule suggests a strong potential for antimicrobial and antiviral activity.

Various pyridine derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net For instance, N-pyridin-3-yl-benzenesulfonamide showed considerable activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.net Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed potent antibacterial effects against drug-resistant Gram-positive bacteria, with one compound being eight times more effective than the antibiotic linezolid. nih.gov

In the context of antiviral research, the imidazole moiety is present in compounds like Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic acid), which has demonstrated broad-spectrum activity against influenza A and B viruses, human parainfluenza virus, and adenovirus in animal models. nih.gov The wide-ranging anti-infective properties of these related scaffolds underscore the potential of this compound in this therapeutic area.

Table 3: Anti-Infective Activity of Related Heterocyclic Compounds

| Compound/Class | Activity Type | Pathogens Targeted |

| N-Pyridin-3-yl-benzenesulfonamide | Antibacterial | S. aureus, S. typhi, E. coli researchgate.net |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Antibacterial | Gram-positive bacteria (including resistant strains) nih.gov |

| Ingavirin | Antiviral | Influenza A/B, Parainfluenza virus, Adenovirus nih.gov |

| Pyridine Derivatives | Antibacterial, Antifungal | B. subtilis, E. coli, C. albicans, A. niger nih.gov |

Preclinical Research into Anticancer Mechanisms (in vitro cellular studies)

The development of novel anticancer agents is a critical area of research where pyridine and imidazole derivatives have made a significant impact. While specific in vitro data for this compound is scarce, extensive research on analogous structures demonstrates their potent antiproliferative and cytotoxic effects across various cancer cell lines.

Derivatives of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized and evaluated for their cytotoxic activity. mdpi.com One compound from this series was identified as a potential inhibitor against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 µM. mdpi.com Similarly, a series of 1,4-phenylene-bis-pyrimidine-2-amine derivatives were synthesized and showed promising anticancer activity against rat brain tumor (C6) and human uterus carcinoma (HeLa) cells in vitro. tubitak.gov.tr Novel triazine derivatives have also been synthesized and shown to have anticancer properties by inhibiting the Rad6 ubiquitin conjugating enzyme. nih.gov These studies highlight the modular nature of such compounds, where different heterocyclic cores can be combined to achieve potent anticancer effects.

Table 4: In Vitro Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line(s) | Notable Finding |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides | MDA-MB-231 (Breast) | IC50 = 1.4 µM for lead compound mdpi.com |

| 1,4-Phenylene-bis-pyrimidine-2-amines | C6 (Rat Brain), HeLa (Human Uterus) | High activity compared to 5-fluorouracil (B62378) tubitak.gov.tr |

| 4,6-Diamino-1,3,5-triazine-2-carbohydrazides | Various Tumor Cell Lines | Inhibition of Rad6B enzyme nih.gov |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Various Tumor Cell Lines | Submicromolar inhibitory activity nih.gov |

Application in Catalysis and Ligand Design

The nitrogen atoms in the pyridine and imidazole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The specific arrangement of these atoms allows for the formation of stable complexes with various transition metals.

Coordination Chemistry with Transition Metals for Complex Formation

While direct studies on the coordination chemistry of this compound are not widely reported, the principles are well-established through research on similar bidentate ligands. The aminopyridine moiety can coordinate to a metal center, and this interaction can be further stabilized by the imidazole nitrogen, creating a chelate effect.

Research has shown that aminopyridines can be activated through η6-coordination with transition metals like ruthenium(II). This mode of coordination facilitates chemical transformations that are otherwise difficult, such as the amination of the pyridine ring. This demonstrates the ability of the pyridine core to directly participate in catalytic cycles through complexation.

The design of ligands for catalysis often involves combining different heterocyclic units. Pyridine-phosphinimine ligands, for example, have been used to create complexes with palladium, nickel, and iron for applications in ethylene (B1197577) oligomerization. The pyridine unit in these ligands is crucial for tuning the electronic and steric properties of the resulting catalyst. The bidentate nature of this compound, with its distinct pyridine and imidazole nitrogens, offers a platform for creating novel transition metal complexes with potential applications in various catalytic processes.

Investigation as N-Heterocyclic Carbene (NHC) Precursors for Catalytic Systems

The imidazo[1,5-a]pyridine (B1214698) core, which is structurally related to this compound, is a key precursor for a class of ligands known as N-Heterocyclic Carbenes (NHCs). organic-chemistry.orgresearchgate.net These precursors are typically imidazolium (B1220033) salts, which can be deprotonated to generate the corresponding carbene. researchgate.net NHCs are highly valued in organometallic catalysis due to their strong σ-donating properties and the ability to form stable bonds with metal centers. organic-chemistry.orgthieme-connect.de

The synthesis of NHC precursors based on the imidazo[1,5-a]pyridine framework can be achieved through efficient, often one-pot, multi-component reactions. organic-chemistry.orgnih.gov For instance, a three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce the necessary imidazo[1,5-a]pyridinium ions under mild conditions and in high yields. organic-chemistry.org This synthetic flexibility allows for the introduction of diverse functional groups and chiral substituents, enabling the fine-tuning of the steric and electronic properties of the resulting NHC ligand. organic-chemistry.orgnih.gov The bicyclic geometry of these ligands can significantly influence the coordination sphere of the metal they are bound to. researchgate.net

The generation of the active NHC from its precursor salt is typically accomplished in situ using a base. thieme-connect.denih.gov The choice of base is critical and depends on the acidity of the precursor, with stronger bases required for less acidic imidazolium salts. nih.gov The stability and reactivity of the resulting metal-NHC complex are central to its catalytic performance.

Evaluation of Catalytic Activity in Organic Transformations

The catalytic utility of NHC ligands derived from imidazo[1,5-a]pyridine precursors has been demonstrated in various organic transformations. These ligands have proven to be excellent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, particularly for challenging substrates like sterically hindered aryl chlorides. researchgate.net

The strong electron-donating nature of imidazo[1,5-a]pyridin-3-ylidene ligands, a class to which derivatives of the title compound belong, makes them powerful ligands in catalysis. researchgate.net However, their electronic character can also be tuned. Studies on rhodium complexes have shown that these ligands can exhibit significant π-accepting character, a property that is not typical for conventional NHCs. researchgate.net This dual electronic nature—strong σ-donation and tunable π-acceptance—is attributed to the unique hybrid accepting orbital formed from the carbene's vacant p-orbital and a π* orbital of the pyridine ring. researchgate.net This allows for a high degree of modulation of the catalyst's activity and selectivity.

The performance of these catalytic systems is evaluated through detailed kinetic studies and product analysis. For example, the efficiency of a palladium-NHC catalyst in a cross-coupling reaction would be assessed by the yield of the desired product, the turnover number (TON), and the turnover frequency (TOF) of the catalyst under specific reaction conditions.

Contributions to Materials Science and Optoelectronic Applications

The rigid, planar structure and aromaticity of compounds like this compound make them promising candidates for applications in materials science, particularly in the field of optoelectronics.

The design of new materials for Organic Light-Emitting Diodes (OLEDs) relies on molecules with appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov Star-shaped molecules with a central core linked to various aromatic arms have shown significant promise in this area. nih.gov

While direct studies on this compound for OLEDs are limited, related structures with a 1,3,5-triazine (B166579) core linked to aromatic arms via an amino group have been synthesized and characterized as potential OLED materials. nih.gov These compounds often exist as a mixture of conformers in solution. nih.gov The photophysical properties, such as absorption and emission spectra, are crucial for their application. The introduction of different substituents allows for the tuning of the emission color and efficiency. The phenyl-imidazolyl-pyridine scaffold offers a robust platform for developing new emissive materials, where the electronic properties can be systematically modified to achieve desired performance characteristics for OLED devices.

The development of responsive optical probes for sensing various analytes and biological parameters is a rapidly growing field. Small organic molecules that exhibit changes in their colorimetric or fluorescent properties in response to environmental changes, such as pH, are highly sought after. nih.gov

A probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton, which shares structural motifs with the title compound, was designed as a pH-responsive sensor. nih.gov This molecule demonstrated a clear, real-time colorimetric and fluorescence response in the slightly acidic pH range. nih.gov The introduction of a flexible cationic chain enhanced its water solubility while maintaining its sensing capabilities. nih.gov This suggests that by strategic functionalization, the this compound framework could be adapted to create novel chemical sensors. The nitrogen atoms in the pyridine and imidazole rings can act as protonation sites, leading to changes in the molecule's electronic structure and, consequently, its photophysical properties upon interaction with an analyte.

Investigations into Corrosion Inhibition Mechanisms

Imidazopyridine derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netresearchgate.netresearchgate.netderpharmachemica.com Their efficacy stems from their ability to adsorb onto the metal surface and form a protective barrier, thus blocking the active sites for corrosion. researchgate.netresearchgate.net

The mechanism of corrosion inhibition by imidazopyridine derivatives is typically investigated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netderpharmachemica.comimist.ma

Potentiodynamic polarization studies on C38 steel in acidic solutions (e.g., 1M HCl or 0.5M H₂SO₄) have shown that imidazopyridine derivatives often act as mixed-type inhibitors. researchgate.netderpharmachemica.comimist.ma This means they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netderpharmachemica.com The presence of the inhibitor leads to a decrease in the corrosion current density (i_corr).

Table 1: Potentiodynamic Polarization Data for an Imidazopyridine Derivative on C38 Steel in 1M HCl

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1150 | - |

| 1 x 10⁻⁶ | 500 | 56.5 |

| 1 x 10⁻⁵ | 280 | 75.7 |

| 1 x 10⁻⁴ | 150 | 87.0 |

| 1 x 10⁻³ | 83 | 92.8 |

Data is illustrative and based on findings for 3-amino-2-phenylimidazo[1,2-a]pyridine. researchgate.netderpharmachemica.com

EIS measurements provide further insight into the inhibitor's interaction with the metal surface. In the presence of an inhibitor like this compound, the charge transfer resistance (R_ct) typically increases, while the double-layer capacitance (C_dl) decreases. researchgate.netresearchgate.net The increase in R_ct indicates a slowing of the corrosion process, while the decrease in C_dl is attributed to the adsorption of the organic molecules on the surface, displacing water molecules and reducing the local dielectric constant. researchgate.netresearchgate.net

Table 2: Electrochemical Impedance Spectroscopy Data for an Imidazopyridine Derivative on C38 Steel in 0.5M H₂SO₄

| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 | 58 | 150 | - |

| 1 x 10⁻⁶ | 120 | 95 | 51.7 |

| 1 x 10⁻⁵ | 255 | 60 | 77.3 |

| 1 x 10⁻⁴ | 480 | 45 | 87.9 |

| 1 x 10⁻³ | 650 | 38 | 91.1 |

Data is illustrative and based on findings for 6-bromo-3-nitro-2-phenylimidazol[1,2-α]pyridine. researchgate.netimist.ma

The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netderpharmachemica.comimist.ma The adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of iron atoms. researchgate.netresearchgate.net

Structure-Activity Relationships in Corrosion Prevention

The efficacy of an organic molecule as a corrosion inhibitor is intrinsically linked to its molecular structure. The arrangement of atoms and functional groups dictates the molecule's ability to adsorb onto a metal surface, forming a protective barrier that mitigates the corrosive process. For the compound this compound, a detailed analysis of its constituent parts—the aminopyridine and the phenylimidazole moieties—provides insight into its potential as a corrosion inhibitor. The structure-activity relationship (SAR) for this compound is governed by a combination of electronic effects, steric factors, and the presence of active adsorption centers.

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, a process that can be either physical (physisorption) or chemical (chemisorption). This adsorption blocks the active sites for corrosion and can impede both the anodic dissolution of the metal and the cathodic reactions, such as hydrogen evolution. nih.govmdpi.com The effectiveness of this adsorption is highly dependent on the inhibitor's molecular structure. nih.gov

Key Structural Features and Their Role in Corrosion Inhibition

The molecular architecture of this compound suggests several features that are crucial for its corrosion inhibition activity:

Heteroatoms as Active Adsorption Centers: The molecule contains multiple nitrogen atoms within the pyridine and imidazole rings, as well as in the amine group. These heteroatoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron in steel), leading to the formation of coordinate covalent bonds. mdpi.commdpi.com This process, a form of chemisorption, results in a strongly adsorbed protective film on the metal surface. The nitrogen atoms in both the pyridine and imidazole rings are recognized as primary centers for this interaction. mdpi.comresearchgate.net

Aromatic Rings and π-Electron Systems: Both the pyridine and the phenylimidazole portions of the molecule are aromatic. The delocalized π-electrons in these rings can interact with the metal surface, contributing to the adsorption process. mdpi.com A flat or planar orientation of the molecule on the surface can maximize this interaction, leading to greater surface coverage and enhanced inhibition efficiency. The presence of multiple aromatic rings generally enhances the inhibitive effect.

The Amino (-NH₂) Group: The amino group attached to the pyridine ring is a strong electron-donating group. This group increases the electron density on the pyridine ring, which in turn enhances the ability of the ring's nitrogen atom and the π-system to donate electrons to the metal surface, thereby strengthening the adsorption bond. researchgate.net Substituted pyridine derivatives with electron-donating substituents generally exhibit superior corrosion inhibition compared to those with electron-withdrawing groups. researchgate.net

The Phenylimidazolyl Substituent: This large, planar, aromatic substituent significantly influences the molecule's properties.

Increased Surface Coverage: The bulkiness of the phenylimidazolyl group allows a single molecule to cover a larger area of the metal surface, which can lead to more effective inhibition even at lower concentrations.

Steric Effects: The position of this bulky group on the pyridine ring is also important. Its location at the 6-position of the pyridine ring, adjacent to the ring nitrogen, could potentially influence the orientation of the molecule on the metal surface. Research on substituted pyridines suggests that substituents at the 2 and/or 6 positions can lead to the formation of highly stable chelating complexes with the metal, enhancing inhibition efficiency. researchgate.net

Influence of Molecular Parameters on Inhibition Efficiency

Quantum chemical studies on related heterocyclic compounds have established correlations between certain molecular parameters and their corrosion inhibition efficiency. These parameters help to quantify the structure-activity relationship:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. researchgate.net The presence of the electron-donating amino group in this compound is expected to raise its E_HOMO level.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation), which also strengthens the adsorption bond.